1,1,2-Tribromotrifluoroethane
Overview
Description
1,1,2-Tribromotrifluoroethane is a synthetic organic compound with the molecular formula C2Br3F3 . It has an average mass of 320.729 Da and a monoisotopic mass of 317.750214 Da . This compound belongs to the class of halocarbons.
Molecular Structure Analysis
The molecular structure of this compound consists of 2 Carbon atoms, 3 Fluorine atoms, and 3 Bromine atoms . It contains a total of 7 bonds, all of which are non-Hydrogen bonds .
Physical and Chemical Properties Analysis
This compound has a density of 2.7±0.1 g/cm³ and a boiling point of 114.3±8.0 °C at 760 mmHg . Its vapor pressure is 23.7±0.2 mmHg at 25°C, and it has an enthalpy of vaporization of 33.8±3.0 kJ/mol . The flash point is 22.9±18.4 °C . The compound has a molar refractivity of 34.9±0.3 cm³ .
Scientific Research Applications
Catalytic Synthesis
- 1,1,2-Tribromotrifluoroethane plays a role in the catalytic synthesis of trifluoroethene, a key intermediate in producing 1,1,1,2-tetrafluoroethane (FC-134a), an alternative for chlorofluorocarbons (CFCs) in refrigeration. This synthesis involves hydrodechlorination of 1,1,2-trichlorotrifluoroethane under specific conditions using Bi–Pd catalysts (Ohnishi, Suzuki, & Ichikawa, 1991).
Heterogeneous Catalytic Reactions
- The compound undergoes various catalytic reactions, such as disproportionation, isomerization, and fluorination, depending on the catalysts used. Studies have explored the reaction dynamics on catalysts like Cr2O3 on charcoal and AlF3 (Blanchard, Wendlinger, & Canesson, 1990).
Molecular Structure Analysis
- Electron diffraction studies have been conducted on this compound to analyze its molecular structure, helping to understand its conformational mixture in the gas phase (Beagley & Brown, 1979).
Electrosynthesis Research
- Research on the electroreduction of this compound has led to the development of new electrosynthetic methods. This includes the production of compounds like trifluoroethene and difluoroethane, expanding the scope of chemical synthesis and industrial applications (Cabot, Centelles, Segarra, & Casado, 1997).
Chemical Decomposition Studies
- Studies have focused on the chemical decomposition of this compound using various reagents, providing insights into effective ways of handling and recycling this compound (Oku, Kimura, & Sato, 1988).
Adsorption Research
- Investigations into the adsorption behavior of this compound on surfaces like uranium dioxide have contributed to a better understanding of its physical interactions and potential applications in material science (Stakebake, 1986).
Exploration in Oilseed Extractions
- The compound has been evaluated as an extractant in oilseed processes, offering a nonflammable, low-toxicity alternative for extracting oils, thus contributing to the field of agricultural chemistry (Temple, 1976).
Safety and Hazards
The safety data sheet for 1,1,2-Trichlorotrifluoroethane, a similar compound, suggests that it should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
Properties
IUPAC Name |
1,1,2-tribromo-1,2,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br3F3/c3-1(4,6)2(5,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJDQGKJFRSGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375287 | |
Record name | 1,1,2-Tribromotrifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-49-4 | |
Record name | 1,1,2-Tribromotrifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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